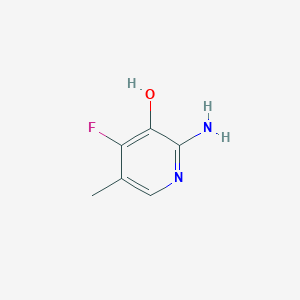![molecular formula C6HBrCl2FN3 B15360826 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B15360826.png)
7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is a halogenated heterocyclic compound belonging to the pyrrolo[2,1-F][1,2,4]triazine family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on its pyrrolo[2,1-F][1,2,4]triazine core structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine typically involves multi-step organic reactions. One common approach is the halogenation of pyrrolo[2,1-F][1,2,4]triazine derivatives using halogenating agents such as bromine, chlorine, and fluorine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective introduction of halogen atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce the oxidation state of the compound.
Substitution: Halogen atoms on the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl or amino derivatives.
Substitution: Formation of alkyl or aryl derivatives.
科学研究应用
7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.
Industry: It is utilized in the production of advanced materials and as a reagent in chemical synthesis.
作用机制
The mechanism by which 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine exerts its effects involves its interaction with specific molecular targets. The compound may act as a kinase inhibitor, interfering with the activity of certain kinases involved in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes and potentially exert therapeutic effects in diseases such as cancer.
相似化合物的比较
7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is unique due to its specific halogenation pattern and fused heterocyclic structure. Similar compounds include:
7-Bromo-2-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid: This compound lacks the fluorine atom present in this compound.
2,4-Dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine: This compound lacks the bromine atom present in this compound.
These differences in halogenation patterns can lead to variations in chemical reactivity and biological activity, making this compound a unique and valuable compound in scientific research and applications.
属性
分子式 |
C6HBrCl2FN3 |
|---|---|
分子量 |
284.90 g/mol |
IUPAC 名称 |
7-bromo-2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6HBrCl2FN3/c7-3-1-2(10)4-5(8)11-6(9)12-13(3)4/h1H |
InChI 键 |
RMFXMLVITVNBHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N2C(=C1F)C(=NC(=N2)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B15360748.png)
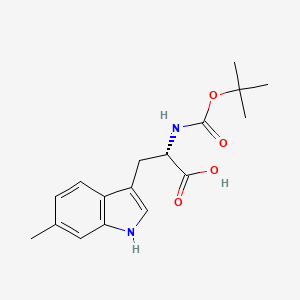
![Methyl 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360775.png)
![4-tert-butyl-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15360780.png)

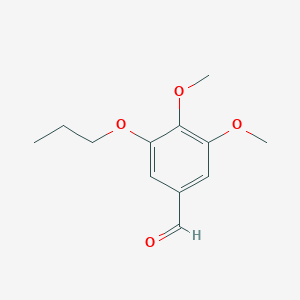
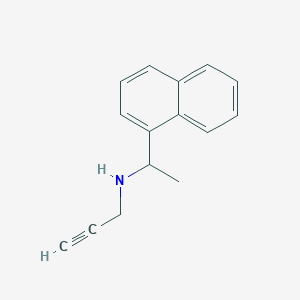
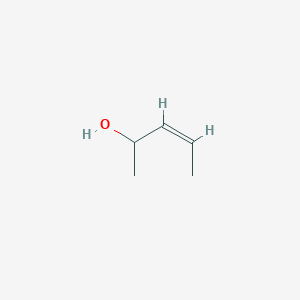

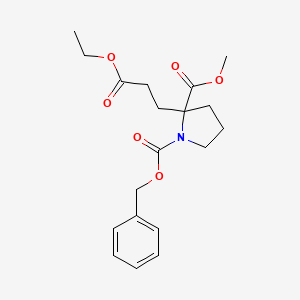

![(2S)-2-amino-3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B15360845.png)
![Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate](/img/structure/B15360848.png)
